2,5-Dideoxy-2,5-imino-D-mannitolHCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannose using sodium borohydride in methanol . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride often involves the use of large-scale reactors and automated systems to ensure consistency and purity. The compound is usually purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride, such as its oxidized or reduced forms, which are often used in further biochemical studies .
Scientific Research Applications
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride involves its interaction with glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds . By inhibiting these enzymes, the compound prevents the breakdown of carbohydrates, which can be beneficial in managing conditions like diabetes . The molecular targets include various glycosidases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- 1,5-Dideoxy-1,5-imino-D-mannitol hydrochloride
- 2,5-Dideoxy-2,5-imino-L-mannitol hydrochloride
Uniqueness
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride is unique due to its specific glycosidase inhibitory activity, which is more potent compared to other similar compounds . This makes it particularly valuable in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C6H14ClNO4 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H |
InChI Key |
ASOISZHLRDHELT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O.Cl |
Origin of Product |
United States |
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